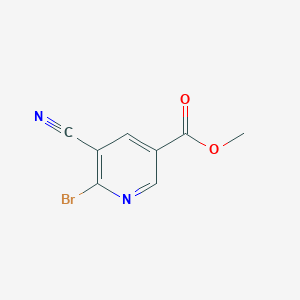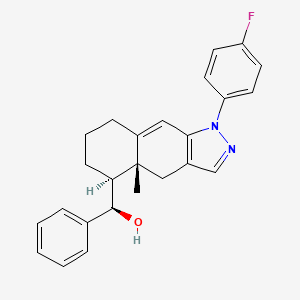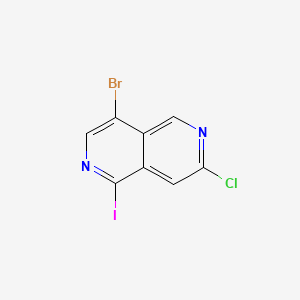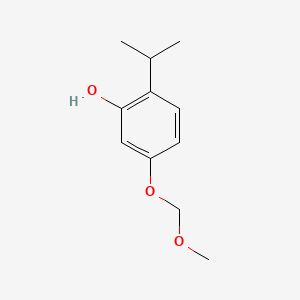
2-Isopropyl-5-(methoxymethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5-(methoxymethoxy)phenol is a chemical compound that belongs to the class of monoterpene phenols. It is structurally related to thymol, which is a well-known compound found in thyme essential oil. This compound is known for its potential pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(methoxymethoxy)phenol typically involves the alkylation of thymol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-5-(methoxymethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5-(methoxymethoxy)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its antimicrobial and antiseptic activities.
Industry: Used in the formulation of disinfectants and preservatives.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-5-(methoxymethoxy)phenol involves its interaction with cellular components. It can scavenge free radicals, thereby exhibiting antioxidant activity. The compound may also inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects. Additionally, it can disrupt microbial cell membranes, leading to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymol (2-Isopropyl-5-methylphenol): A well-known monoterpene phenol with similar pharmacological properties.
Carvacrol (2-Methyl-5-(propan-2-yl)phenol): Another monoterpene phenol with strong antimicrobial activity.
Uniqueness
2-Isopropyl-5-(methoxymethoxy)phenol is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
5-(methoxymethoxy)-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O3/c1-8(2)10-5-4-9(6-11(10)12)14-7-13-3/h4-6,8,12H,7H2,1-3H3 |
InChI-Schlüssel |
RFEUXBGFDLMGCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)OCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




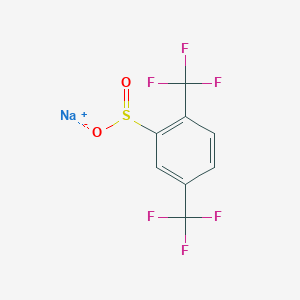
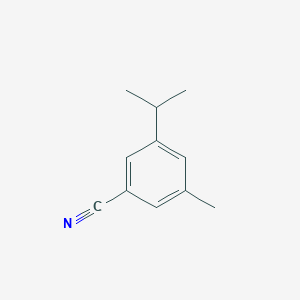
![Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate](/img/structure/B13917818.png)


![(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13917826.png)


